Adrenochrome monoaminoguanidine methanesulfonate (AMM) is a synthetic derivative of adrenochrome, a product of adrenaline oxidation. [] While adrenochrome derivatives, particularly their soluble forms, have seen therapeutic use as hemostatic agents in Japan, [] this document focuses solely on the scientific research applications of AMM, excluding any drug-related information.
Adrenochrome monoaminoguanidine mesilate is classified as a synthetic drug and has been utilized primarily in clinical settings in Japan since its approval by the Japanese Ministry of Health, Labor and Welfare in 1962. It has been studied for various applications, including its potential to protect against radiation damage and its use as a hemostatic agent .
The synthesis of adrenochrome monoaminoguanidine mesilate typically involves a multi-step process that includes the reaction of adrenochrome with aminoguanidine in the presence of an acid. A common method involves:
The optimal pH for the reaction has been identified to be between 2.5 and 4.2, where yields are maximized without significant degradation of the reactants .
Adrenochrome monoaminoguanidine mesilate features a complex molecular structure characterized by several functional groups that enhance its stability and efficacy compared to its parent compound, adrenochrome.
Adrenochrome monoaminoguanidine mesilate undergoes several types of chemical reactions:
These reactions are crucial for both the synthesis of adrenochrome monoaminoguanidine mesilate and its conversion into other pharmacologically relevant compounds .
Adrenochrome monoaminoguanidine mesilate primarily interacts with platelet surface-adrenoreceptors, which are Gq-coupled receptors involved in various signaling pathways.
Upon binding to these receptors, it activates the phospholipase C (PLC) pathway leading to increased intracellular calcium levels through inositol triphosphate (IP3) and diacylglycerol (DAG) signaling pathways. This mechanism enhances hemostatic function by promoting platelet aggregation and stabilizing capillaries .
The compound is also involved in the quinoid oxidation of adrenaline, which can lead to the formation of reactive species that may exert protective effects against cellular damage during radiation exposure .
Adrenochrome monoaminoguanidine mesilate exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a therapeutic agent while minimizing risks associated with instability seen in related compounds .
Adrenochrome monoaminoguanidine mesilate has been investigated for various scientific applications:
Adrenochrome, first isolated in 1937 by Green and Richter, emerged from observations of adrenaline’s oxidation to a violet compound [1] [4]. Early research (1950s–1970s) focused on its psychotomimetic properties, with Abram Hoffer and Humphry Osmond proposing the "adrenochrome hypothesis" of schizophrenia [1] [9]. By the 1980s, scientific consensus refuted this theory due to irreproducible results and undetectable adrenochrome in schizophrenia patients [1]. This pivot led to the exploration of stabilized derivatives. The synthesis of carbazochrome (adrenochrome monosemicarbazone) marked a breakthrough, enhancing chemical stability while retaining hemostatic activity [5] [9]. Patent US3063898A (1962) documented soluble adrenochrome-semicarbazone complexes, enabling clinical formulations for hemorrhage control [5].
Table 1: Key Milestones in Adrenochrome Derivative Development
Year | Development | Significance |
---|---|---|
1856 | Vulpian observes adrenaline oxidation | First documentation of adrenochrome formation |
1937 | Isolation and naming by Green & Richter | Structural characterization of pure adrenochrome |
1954 | Hoffer & Osmond’s psychotomimetic hypothesis | Proposed link to schizophrenia (later debunked) |
1962 | US3063898A patent for soluble derivatives | Enabled clinical use of carbazochrome formulations |
1980s | Shift to hemostatic applications | Focus on vascular integrity modulation |
The hemostatic potential of adrenochrome derivatives arose from their ability to reduce capillary permeability. Carbazochrome’s mechanism involves strengthening endothelial junctions and promoting platelet adhesion without triggering systemic coagulation [5] [7]. This contrasts with early adrenochrome’s instability, which limited its utility. The monosemicarbazone modification prevented rapid polymerization into melanin-like compounds, extending plasma half-life [1] [5]. Clinical studies validated carbazochrome in surgical and traumatic hemorrhage, though efficacy remains debated due to variable trial outcomes [4] [7].
Aminoguanidine’s (–NH–C(=NH)–NH₂) group enables versatile bioactivity:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0